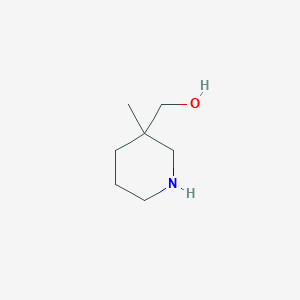

(3-Methylpiperidin-3-yl)methanol

Overview

Description

(3-Methylpiperidin-3-yl)methanol is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a hydroxyl group attached to the methylene carbon adjacent to the nitrogen atom in the piperidine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylpiperidin-3-yl)methanol can be achieved through various synthetic routes. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach is the biocatalytic transamination and crystallization-induced dynamic resolution of suitable precursors . These methods typically require specific reaction conditions, such as controlled temperature, pressure, and the presence of appropriate catalysts.

Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes using metal catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. Additionally, the use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (3-Methylpiperidin-3-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxyl group and the nitrogen atom in the piperidine ring.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as halides and amines .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can yield corresponding ketones or aldehydes, while reduction can produce various alcohols and amines .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Applications

This compound has been studied for its interactions with various adrenergic receptors, particularly the alpha-2 adrenergic receptor subtypes. Research indicates that derivatives of (3-Methylpiperidin-3-yl)methanol can act as selective antagonists for the alpha-2C subtype, which is implicated in the treatment of mental health disorders, such as anxiety and depression . The compound's ability to modulate neurotransmitter activity makes it a candidate for drug development targeting central nervous system disorders.

Case Study: Alpha-2C Antagonists

A patent describes the use of this compound derivatives as alpha-2C antagonists. These compounds have shown promise in preclinical studies for alleviating stress-induced mental disturbances . The selective nature of these compounds could lead to fewer side effects compared to non-selective adrenergic antagonists.

Organic Synthesis

Building Block for Heterocycles

this compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its reactivity allows it to participate in multiple organic reactions, including Mannich reactions, which are crucial for forming complex molecular architectures .

Data Table: Synthesis Reactions Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Mannich Reaction | β-keto esters + amines | Polysubstituted piperidones |

| Hydride Reduction | Catalytic conditions | 4-Piperidols |

| Carbonylation | Under acidic conditions | Functionalized derivatives |

Green Chemistry Applications

Recent studies emphasize the importance of green chemistry principles in synthesizing this compound derivatives. The focus is on minimizing hazardous solvents and maximizing yield through environmentally friendly methods . This aligns with current trends towards sustainable practices in chemical manufacturing.

Mechanism of Action

The mechanism of action of (3-Methylpiperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the nitrogen atom in the piperidine ring play crucial roles in its reactivity and binding affinity. These interactions can modulate various biological processes, including enzyme activity, signal transduction, and cellular metabolism .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (3-Methylpiperidin-3-yl)methanol include other piperidine derivatives such as piperidine, 3-methylpiperidine, and piperidin-3-ylmethanol . These compounds share structural similarities but differ in their functional groups and reactivity.

Uniqueness: The uniqueness of this compound lies in its specific combination of a hydroxyl group and a methyl group attached to the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biological Activity

(3-Methylpiperidin-3-yl)methanol, a compound characterized by its piperidine ring structure with a methyl group at the 3-position and a hydroxymethyl group, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in drug development, supported by data tables and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 129.20 g/mol

- Structure : Contains a piperidine ring with a hydroxymethyl group attached to the nitrogen atom.

Research indicates that this compound interacts with various molecular targets, influencing several biological pathways. Key mechanisms include:

- Neuroprotective Effects : The compound has shown potential in protecting neurons from damage, which may be beneficial in neurodegenerative diseases.

- Receptor Binding : Interaction studies suggest that the compound exhibits binding affinity to neurotransmitter receptors, particularly those involved in neurological functions. Modifications to its structure can significantly alter its interaction profile, enhancing or diminishing pharmacological effects .

Biological Activities

The compound's biological activities are summarized as follows:

Case Studies and Research Findings

-

Neuroprotective Study :

- A study highlighted the neuroprotective effects of this compound derivatives in models of oxidative stress. The results indicated a significant reduction in cell death rates compared to control groups, suggesting its potential for treating neurodegenerative conditions.

-

Anti-inflammatory Research :

- In a synthesis project involving benzoxazolinone derivatives, it was found that introducing a 3-methylpiperidine substituent enhanced the anti-inflammatory properties of the resulting compounds. These findings suggest that this compound could serve as a valuable building block for developing new anti-inflammatory agents .

- Analgesic Activity Assessment :

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(But-3-yn-1-yl)-3-methylpiperidin-3-ylmethanol | Contains a butynyl group instead of hydroxymethyl | Potentially different reactivity due to alkyne |

| (R)-(6-Methylpiperidin-3-yl)methanol | Methyl group at position 6 instead of position 3 | Different biological activity profile |

| (R)-(-)-Diphenyl-(N-methylpiperidin-3-yl)methanol | Contains diphenyl substituents | Enhanced binding affinity due to aromatic rings |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Methylpiperidin-3-yl)methanol, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis of this compound derivatives often involves reductive amination or nucleophilic substitution. For example, palladium-catalyzed hydrogenation of acetylenic precursors (e.g., using Lindlar catalysts or ligand-modified Pd nanoparticles) can achieve selective reduction while preserving stereochemistry . Acidic or basic conditions may influence migration reactions in propargyl alcohol intermediates, as seen in ruthenium-catalyzed systems . To optimize yields, consider:

- Catalyst selection : Palladium nanoparticles for controlled hydrogenation .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance reactivity in fluorinated pyridine derivatives .

- Temperature : Moderate heating (40–60°C) to avoid side reactions in propargyl alcohol rearrangements .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : Focus on δ 1.2–1.5 ppm (piperidine methyl groups) and δ 3.5–4.0 ppm (methanol -CH2OH) .

- HPLC-MS : Monitor for impurities using C18 columns and methanol/water gradients (e.g., 70:30 v/v) .

- FT-IR : Confirm hydroxyl (-OH) stretching at ~3300 cm⁻¹ and C-N stretches near 1250 cm⁻¹ .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Refer to GHS guidelines for piperidine derivatives:

- Hazard mitigation : Use fume hoods and PPE (gloves, goggles) due to potential respiratory irritation (H335) and skin sensitivity (H315) .

- Storage : Store at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation .

- Emergency response : For spills, neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations can map reaction pathways:

- Electrostatic potential surfaces : Identify nucleophilic sites (e.g., hydroxyl group) for functionalization .

- Transition state analysis : Simulate steric effects from the 3-methyl group on ring-opening reactions .

- AI-driven tools : Platforms like PubChem’s synthesis planners propose routes using databases of analogous piperidine derivatives .

Q. What strategies resolve contradictory data in regioselective functionalization of this compound?

- Methodological Answer : Address inconsistencies via:

- Isotopic labeling : Use deuterated reagents to track hydrogen migration in rearrangement reactions .

- Comparative kinetics : Compare reaction rates under varying pH and solvent polarities to identify dominant mechanisms .

- Cross-validation : Pair HPLC-MS data with X-ray crystallography to confirm regiochemical outcomes .

Q. How does the 3-methyl group influence the compound’s biological activity in drug discovery contexts?

- Methodological Answer : The methyl group enhances:

- Lipophilicity : LogP increases by ~0.5 units compared to unmethylated analogs, improving membrane permeability .

- Target binding : Molecular docking studies show steric complementarity with hydrophobic enzyme pockets (e.g., kinase inhibitors) .

- Metabolic stability : In vitro assays with liver microsomes indicate reduced CYP450-mediated oxidation due to steric shielding .

Properties

IUPAC Name |

(3-methylpiperidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(6-9)3-2-4-8-5-7/h8-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGCHHGYZKQCNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598913 | |

| Record name | (3-Methylpiperidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221298-00-6 | |

| Record name | (3-Methylpiperidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-methylpiperidin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.